
2-氯-6-氟苯胺
描述
2-Chloro-6-fluoroaniline is a useful research compound. Its molecular formula is C6H5ClFN and its molecular weight is 145.56 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-6-fluoroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-6-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体结构分析
已对2-氯-6-氟苯胺及其衍生物进行了晶体和分子结构研究。例如,对2,6-二溴-3-氯-4-氟苯胺的研究确定了其晶体结构,展示了经典的分子内和分子间氢键以及色散卤素相互作用 (Betz, 2015)。
化学聚合
已探索了氯苯胺和氟苯胺的化学聚合。一项关于使用水中的铬酸对2-氯苯胺和2-氟苯胺进行聚合的研究突出了其增强的氧化能力,并检查了合成聚合物的特性 (Kang & Yun, 1989)。
物理、热性和光谱性质调控
对衍生物3-氯-4-氟苯胺的研究调查了生物场能量处理对其物理、热性和光谱性质的影响,揭示了这些方面的显著变化 (Trivedi et al., 2015)。
金属配合物的合成和表征
使用2-氯-6-氟苯胺的衍生物合成和表征半导体金属配合物一直是一个焦点。例如,从2-噻吩羧醛亚胺-3-氯-4-氟苯胺衍生物合成和表征的配合物展示了它们在各种应用中的潜力 (Mishra, Tiwari, & Jain, 2012)。
代谢研究
已对大鼠体内氯-氟苯胺化合物的代谢进行了研究,其中包括鉴定主要代谢物并了解代谢转化 (Duckett et al., 2006)。
振动分析和光谱学
研究还集中在氯-氟苯胺化合物的振动分析和光谱学上。例如,记录并分析了4-氯-2-氟苯胺的FT-IR和FT-Raman光谱,以了解分子的振动特性 (Arivazhagan & Rexalin, 2012)。
喹啉衍生物的合成
已探索了使用氯-氟苯胺化合物合成喹啉衍生物。例如,一项研究从3-氯-4-氟苯胺合成了具有抗癌潜力的各种喹啉衍生物 (Bhatt, Agrawal, & Patel, 2015)。
导电聚合物应用
2-氯-6-氟苯胺衍生物已被用于合成导电聚合物。例如,合成并表征了聚(2-氟苯胺),以评估其在葡萄糖生物传感器中的潜在应用 (Sharma, Annapoorni, & Malhotra, 2003)。
缓蚀
对包括2-氯苯胺和2-氟苯胺在内的邻位取代苯胺作为铜在酸性环境中的缓蚀剂进行了评估。这些化合物在抑制铜腐蚀方面表现出不同的有效性 (Khaled & Hackerman, 2004)。
分子鉴定的光谱学
光谱技术已被用于研究氯-氟苯胺化合物,有助于分子鉴定和了解其电子跃迁 (Huang, Huang, & Tzeng, 2014)。
作用机制
Target of Action
2-Chloro-6-fluoroaniline is primarily used as a key intermediate in the synthesis of the drug Celecoxib . Celecoxib is a highly selective COX-2 inhibitor, which is a type of non-steroidal anti-inflammatory drug (NSAID). The primary target of Celecoxib is the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the production of prostaglandins, substances that mediate inflammation and pain .
Mode of Action
As an intermediate in the synthesis of Celecoxib, 2-Chloro-6-fluoroaniline contributes to the overall structure of the drug, which allows it to bind selectively to the COX-2 enzyme. This binding inhibits the enzyme’s activity, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Biochemical Pathways
The action of 2-Chloro-6-fluoroaniline, through its role in the synthesis of Celecoxib, affects the arachidonic acid pathway. This pathway is responsible for the production of prostaglandins. By inhibiting COX-2, Celecoxib reduces the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins. This results in a decrease in the levels of prostaglandins that mediate inflammation, pain, and fever .
Pharmacokinetics
While specific pharmacokinetic data for 2-Chloro-6-fluoroaniline is not readily available, we can infer some properties based on its structure and its role in the synthesis of Celecoxib. The compound is likely to be lipophilic due to the presence of the aromatic ring, which could enhance its absorption and distribution. Its water solubility is predicted to be low , which could impact its bioavailability.
Result of Action
The ultimate result of the action of 2-Chloro-6-fluoroaniline, through its role in the synthesis of Celecoxib, is a reduction in inflammation and pain. By inhibiting the production of prostaglandins, Celecoxib decreases the intensity of the inflammatory response and the perception of pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-fluoroaniline. For instance, the compound’s stability could be affected by exposure to light, hence it is recommended to be stored in a dark place . Furthermore, the compound’s action and efficacy could be influenced by factors such as the pH of the environment, the presence of other substances that could interact with the compound, and the temperature at which the compound is stored .
安全和危害
未来方向
生化分析
Biochemical Properties
2-Chloro-6-fluoroaniline plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The compound can undergo hydroxylation and subsequent conjugation reactions, leading to the formation of more water-soluble metabolites. These interactions are crucial for the detoxification and excretion of 2-Chloro-6-fluoroaniline from the body .
Cellular Effects
2-Chloro-6-fluoroaniline affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce the expression of genes related to antioxidant defense mechanisms, such as glutathione S-transferase. Additionally, 2-Chloro-6-fluoroaniline can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Chloro-6-fluoroaniline exerts its effects through binding interactions with biomolecules. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to changes in cellular processes, such as reduced metabolic flux through specific pathways. Furthermore, 2-Chloro-6-fluoroaniline can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-fluoroaniline can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and air. Long-term exposure to 2-Chloro-6-fluoroaniline has been shown to cause cumulative effects on cellular function, including persistent oxidative stress and alterations in gene expression profiles .
Dosage Effects in Animal Models
The effects of 2-Chloro-6-fluoroaniline vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can cause toxic effects, such as liver and kidney damage. These adverse effects are often dose-dependent and can be exacerbated by prolonged exposure .
Metabolic Pathways
2-Chloro-6-fluoroaniline is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can then undergo conjugation reactions with glucuronic acid or sulfate, facilitating their excretion in urine. The metabolic pathways of 2-Chloro-6-fluoroaniline are crucial for its clearance from the body .
Transport and Distribution
Within cells and tissues, 2-Chloro-6-fluoroaniline is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it may localize to specific organelles, such as the endoplasmic reticulum, where it can interact with metabolic enzymes .
Subcellular Localization
The subcellular localization of 2-Chloro-6-fluoroaniline can influence its activity and function. The compound may be directed to specific compartments within the cell through targeting signals or post-translational modifications. For example, 2-Chloro-6-fluoroaniline can accumulate in the mitochondria, where it can affect mitochondrial function and induce oxidative stress .
属性
IUPAC Name |
2-chloro-6-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLAWMDJTMMTQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189838 | |
| Record name | 2-Chloro-6-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363-51-9 | |
| Record name | 2-Chloro-6-fluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.053 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the novel synthesis process for 2-chloro-6-fluoroaniline described in the research paper?
A1: The research paper [] outlines a novel synthesis method for 2-chloro-6-fluoroaniline that boasts several advantages over potential previous methods. These advantages include:
Q2: What are the key reaction steps involved in this new synthesis method for 2-chloro-6-fluoroaniline?
A2: The synthesis process described in the research [] involves a multi-step reaction pathway:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

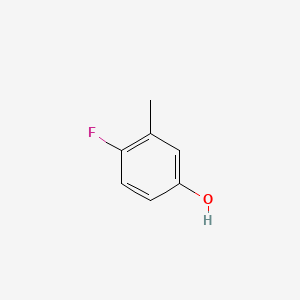
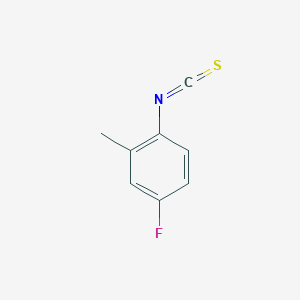
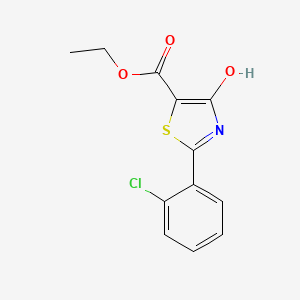

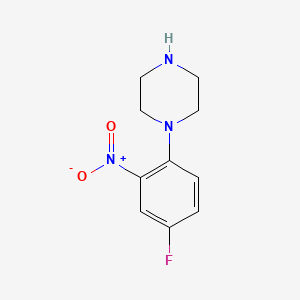
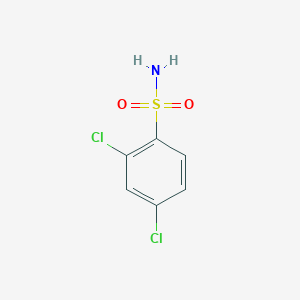



![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1301890.png)



